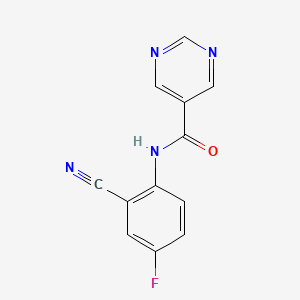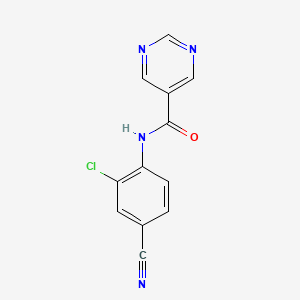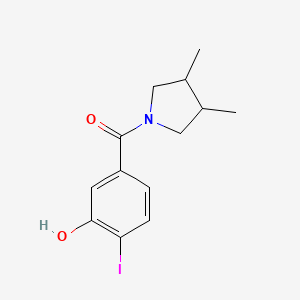![molecular formula C14H17F2NO3 B6631901 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide, also known as DFOA, is a chemical compound that has been of great interest in scientific research due to its potential as a therapeutic agent. DFOA is a member of the oxazolidinone family of compounds, which are known for their antimicrobial properties. However, DFOA has been found to have a unique mechanism of action that sets it apart from other oxazolidinones.
Mecanismo De Acción
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has a unique mechanism of action that sets it apart from other oxazolidinones. It works by inhibiting the activity of an enzyme called RNA polymerase, which is essential for the replication of bacterial DNA. This inhibition leads to the death of bacterial cells, making this compound an effective antimicrobial agent.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including those that are resistant to other antibiotics. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential treatment for these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. In addition, this compound has a unique mechanism of action that sets it apart from other antimicrobial agents, making it a valuable tool for studying bacterial replication.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has only been tested in vitro, meaning that its effectiveness in vivo is still unknown. In addition, this compound has not been extensively studied for its potential side effects, making it important to exercise caution when using this compound in research.
Direcciones Futuras
There are several future directions for research on 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide. One area of interest is its potential as a treatment for bacterial infections, particularly those that are resistant to other antibiotics. In addition, this compound's anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of these diseases.
Another potential direction for research is the optimization of the synthesis process for this compound. This could lead to increased yields and purity of the compound, making it more readily available for research.
Overall, this compound is a compound that has shown great potential for use in scientific research. Its unique mechanism of action and antimicrobial properties make it a valuable tool for studying bacterial replication, while its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of these diseases.
Métodos De Síntesis
The synthesis of 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide involves several steps, including the reaction of 2,4-difluoroaniline with ethyl oxan-4-ylacetate to form an intermediate compound. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, this compound. The synthesis process has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound has antimicrobial properties, making it a potential treatment for bacterial infections. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c15-11-2-1-10(12(16)8-11)7-13(19)17-14(9-18)3-5-20-6-4-14/h1-2,8,18H,3-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFGQABRIOEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)

![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)




![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)